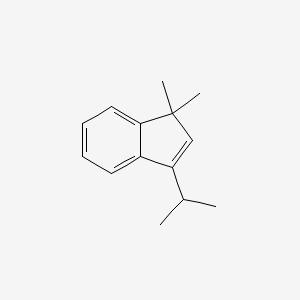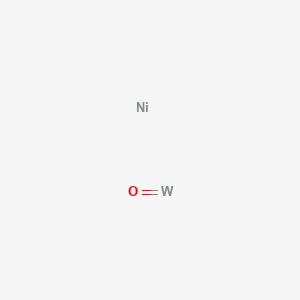
Nickel--oxotungsten (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel–oxotungsten (1/1) is a compound that combines nickel and tungsten oxides. This compound is of significant interest due to its unique properties and potential applications in various fields, including catalysis, electrochemistry, and materials science. The combination of nickel and tungsten oxides results in a material that exhibits enhanced catalytic activity, stability, and electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nickel–oxotungsten (1/1) can be synthesized through various methods, including sol-gel processes, hydrothermal synthesis, and chemical vapor deposition. One common method involves the co-precipitation of nickel and tungsten precursors, followed by calcination at high temperatures to form the desired oxide compound. The reaction conditions, such as temperature, pH, and precursor concentration, play a crucial role in determining the final properties of the compound.
Industrial Production Methods: In industrial settings, the production of nickel–oxotungsten (1/1) often involves large-scale chemical vapor deposition or hydrothermal synthesis. These methods allow for the controlled deposition of nickel and tungsten oxides onto substrates, resulting in high-purity and uniform materials suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Nickel–oxotungsten (1/1) undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of nickel and tungsten oxides, which can act as catalysts or reactants.
Common Reagents and Conditions:
Oxidation: Nickel–oxotungsten (1/1) can be oxidized using oxygen or other oxidizing agents at elevated temperatures.
Reduction: The compound can be reduced using hydrogen or other reducing agents, often at high temperatures and in the presence of a catalyst.
Substitution: Substitution reactions can occur when nickel or tungsten atoms are replaced by other metal atoms in the oxide lattice.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically produce higher oxides of nickel and tungsten, while reduction reactions can yield lower oxides or metallic forms of the elements.
Aplicaciones Científicas De Investigación
Nickel–oxotungsten (1/1) has a wide range of scientific research applications due to its unique properties:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation, oxidation, and electrochemical reactions. Its high catalytic activity and stability make it suitable for industrial processes.
Electrochemistry: Nickel–oxotungsten (1/1) is used in electrochemical devices, such as batteries and fuel cells, due to its excellent electronic conductivity and stability.
Materials Science: The compound is used in the development of advanced materials, including coatings, sensors, and nanocomposites. Its unique properties make it suitable for applications requiring high durability and performance.
Mecanismo De Acción
Nickel–oxotungsten (1/1) can be compared with other similar compounds, such as nickel oxide, tungsten oxide, and other mixed metal oxides. While nickel oxide and tungsten oxide have their own unique properties, the combination of the two in nickel–oxotungsten (1/1) results in enhanced catalytic activity, stability, and electronic properties. This makes nickel–oxotungsten (1/1) a more versatile and effective material for various applications.
Comparación Con Compuestos Similares
- Nickel oxide (NiO)
- Tungsten oxide (WO3)
- Nickel–cobalt oxide (NiCo2O4)
- Tungsten–molybdenum oxide (WMoO3)
Propiedades
Número CAS |
12640-79-8 |
|---|---|
Fórmula molecular |
NiOW |
Peso molecular |
258.53 g/mol |
Nombre IUPAC |
nickel;oxotungsten |
InChI |
InChI=1S/Ni.O.W |
Clave InChI |
USPVIMZDBBWXGM-UHFFFAOYSA-N |
SMILES canónico |
O=[W].[Ni] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


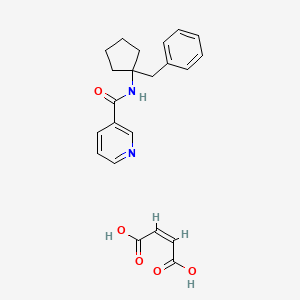
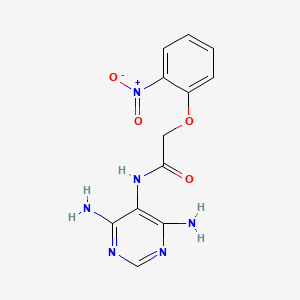

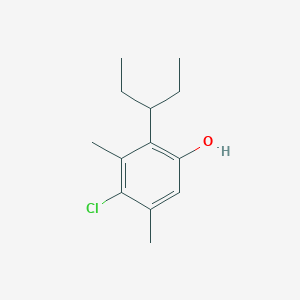
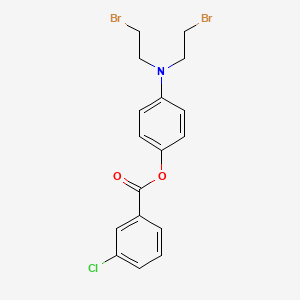
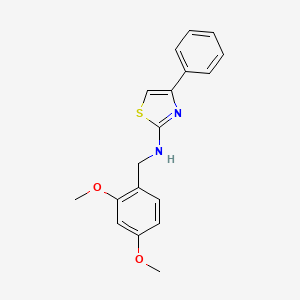


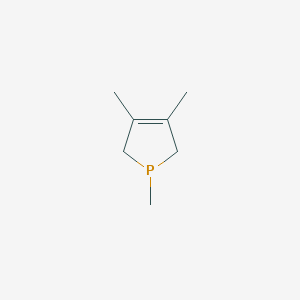
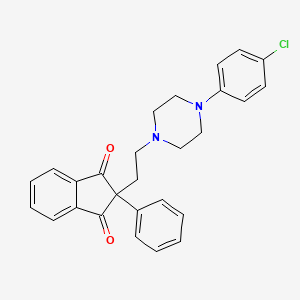
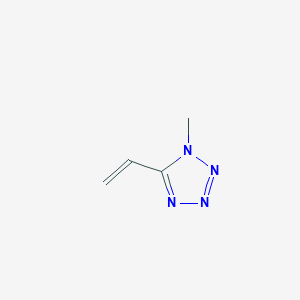
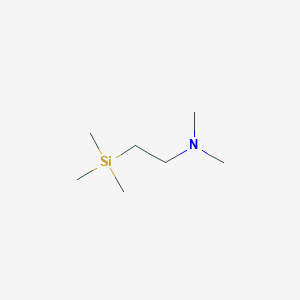
![1,3-Dioxolane, 4-[(ethenyloxy)methyl]-2,2-dimethyl-](/img/structure/B14707633.png)
